N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a trifluoromethoxy group and a hydroxy-methylsulfanyl butyl side chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the trifluoromethoxy group through electrophilic aromatic substitution. The hydroxy-methylsulfanyl butyl side chain is then attached via nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide can be compared with other benzamide derivatives, such as:
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased stability and enhanced biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-21-7-6-10(18)8-17-12(19)9-2-4-11(5-3-9)20-13(14,15)16/h2-5,10,18H,6-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGHEPBDUKSANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.